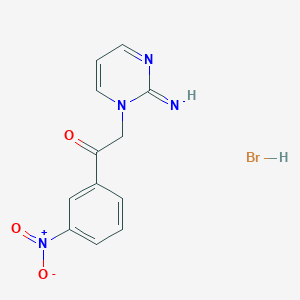![molecular formula C23H30N4O2S B5974160 N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5974160.png)
N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide, also known as DIQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DIQ belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide is complex and involves multiple pathways. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has been shown to inhibit the activity of Hsp90, which leads to the degradation of various oncogenic proteins, including Akt, Raf-1, and ErbB2. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has also been shown to inhibit the aggregation of Aβ peptides by binding to their hydrophobic regions and preventing their self-assembly.
Biochemical and Physiological Effects:
N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth and metastasis, induction of apoptosis in cancer cells, improvement of cognitive function and memory, and reduction of inflammation. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of using N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide in lab experiments is its high selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide is also relatively easy to synthesize and has been extensively studied for its potential therapeutic properties. However, one of the limitations of using N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide research, including the development of more efficient synthesis methods, the optimization of N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide dosages and formulations, and the investigation of N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide's potential therapeutic properties in other scientific research fields, such as infectious diseases and autoimmune disorders. Additionally, the development of N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide analogs with improved bioavailability and efficacy could lead to the discovery of new and more effective cancer therapies.
合成法
N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide can be synthesized using various methods, including condensation reactions and nucleophilic substitution reactions. One of the most commonly used methods involves the reaction of 2-chloro-3-nitroquinoxaline with diisobutylamine, followed by reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon. The resulting product is then reacted with 4-methylbenzenesulfonyl chloride to form N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide.
科学的研究の応用
N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic properties in various scientific research fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of heat shock protein 90 (Hsp90), which is a chaperone protein that plays a crucial role in the stabilization and maturation of various oncogenic proteins. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has also been shown to inhibit the growth and metastasis of cancer cells by targeting various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.
In neurodegenerative disease research, N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-β (Aβ) peptides, which are the main component of amyloid plaques in Alzheimer's disease. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In inflammation research, N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB signaling pathway.
特性
IUPAC Name |
N-[3-[bis(2-methylpropyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c1-16(2)14-27(15-17(3)4)23-22(24-20-8-6-7-9-21(20)25-23)26-30(28,29)19-12-10-18(5)11-13-19/h6-13,16-17H,14-15H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHVCOOICFDTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[bis(2-methylpropyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(dimethylamino)-7-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5974082.png)
![N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5974089.png)
![3-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylpropanamide](/img/structure/B5974090.png)
![5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5974096.png)
![2-adamantyl[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5974107.png)

![N-1-naphthyl-N''-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B5974124.png)

![5-{[(4-chlorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5974158.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5974167.png)
![(1S,9S)-11-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5974175.png)
![7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974179.png)
![2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5974185.png)
